molecular formula C11H15N3S B8437683 N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine

N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine

Cat. No.: B8437683
M. Wt: 221.32 g/mol
InChI Key: FUPBZNVXRGMSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N'-(4-methyl-1,2-benzothiazol-3-yl)propane-1,3-diamine

InChI

InChI=1S/C11H15N3S/c1-8-4-2-5-9-10(8)11(14-15-9)13-7-3-6-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14)

InChI Key

FUPBZNVXRGMSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SN=C2NCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-4-methylbenzo[d]isothiazole (2.70 g, 11.84 mmol), and 1,3-diaminopropane (10.0 g, 135 mmol) in methanol (15 ml) was heated at 64° C. for 1.5 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The crude reaction mixture was diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic solution was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Lyophilization of the crude sample in acetonitrile/water yielded N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine sample. 1H NMR (300 MHz, DMSO-d6): 7.70 (d, 1H), 7.30 (t, 1H), 7.15 (dd, 1H), 6.58 (t, 1H), 3.47 (t, 2H), 2.96 (t, 2H), 2.73 (s, 3H), 1.92 (t, 2H), 1.56 ppm (m, 2H). MW=221 confirmed by LC-MS, tr=2.30 min (Method E) MH+=222.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.